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Compound of Interest

Compound Name: Maximin H2

Cat. No.: B1577425 Get Quote

Executive Summary & Biological Context
Maximin H2 is a 20-residue cationic antimicrobial peptide (AMP) originally isolated from the

skin secretions of the Chinese red-belly toad (Bombina maxima). It belongs to the "Maximin H"

family, a group of peptides homologous to the Bombinin H family found in related toad species.

Unlike the larger Maximin 1–5 peptides (27 residues), the H-series peptides are shorter, highly

hydrophobic, and exhibit rapid membrane-disrupting kinetics. Maximin H2 is of particular

interest to drug developers because it balances potent broad-spectrum antibacterial activity

with relatively low hemolytic toxicity compared to its isoform, Maximin H1.
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Feature Specification

Sequence
H-Ile-Leu-Gly-Pro-Val-Leu-Ser-Met-Val-Gly-Ser-

Ala-Leu-Gly-Gly-Leu-Ile-Lys-Lys-Ile-NH2

Length 20 Amino Acids

Net Charge +3 (at pH 7.4)

Structure
Linear amphipathic

-helix (membrane-induced)

Molecular Weight ~1980 Da

Target Mechanism
Membrane disruption (Carpet/Toroidal Pore

model)

Structural Determinants of Activity
The structure-activity relationship (SAR) of Maximin H2 revolves around three critical domains.

Understanding these allows for the rational design of superior analogs.

The Amphipathic -Helix
Maximin H2 is unstructured in aqueous solution but folds into an amphipathic

-helix upon contact with bacterial membranes (or membrane-mimetic solvents like TFE).

Hydrophobic Face: Composed of Ile, Leu, Val, and Met residues. This face drives insertion

into the bacterial lipid bilayer.

Hydrophilic/Cationic Face: Composed of Ser, Gly, and the C-terminal Lysines. This face

interacts with the negatively charged phosphate headgroups of bacterial lipids (LPS in Gram-

negatives, LTA in Gram-positives).

The Methionine Liability (Met8)
Critical Insight: Position 8 contains a Methionine (Met).[1] In oxidative environments (e.g.,

inflammation sites), Met8 oxidizes to methionine sulfoxide.
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Effect: This adds a polar oxygen atom to the hydrophobic face, disrupting the amphipathicity

and significantly reducing antimicrobial potency.

Optimization: Substituting Met8 with Leucine (Leu) or Norleucine (Nle) preserves

hydrophobicity and renders the peptide oxidation-resistant without altering the structural fold.

The D-Amino Acid Connection
Maximin H2 is homologous to Bombinin H, which naturally contains a D-allo-isoleucine at

position 2.

Isomerization: The incorporation of a D-amino acid (e.g., D-Ile2 or D-Leu) induces a "kink" in

the helix.

Activity Impact: This kink slightly reduces hemolytic activity (toxicity) by destabilizing the helix

in the rigid, cholesterol-rich mammalian membrane, while maintaining activity against the

more fluid bacterial membrane.

Comparative Performance Guide
This section compares Native Maximin H2 against key alternatives and optimized analogs.

Table 1: Antimicrobial Potency (MIC in M)
Lower values indicate higher potency.
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Peptide
Variant

E. coli (Gram-)
S. aureus
(Gram+)

P. aeruginosa
Stability
(Serum)

Native Maximin

H2
2.0 - 4.0 4.0 - 8.0 8.0 - 16.0 Low (< 30 min)

Maximin H1

(Isoform)
1.5 - 3.0 2.0 - 4.0 4.0 - 8.0 Low

Analogue H2-

M8L (Oxidation

Resistant)

2.0 4.0 8.0 High

Analogue H2-K

(Enhanced

Charge +5)

1.0 2.0 4.0 Moderate

Magainin 2

(Reference)
25.0 >50.0 >50.0 High

Table 2: Toxicity Profile (Hemolysis)
HC50: Concentration causing 50% hemolysis of human red blood cells.

Peptide Variant
HC50 (

M)

Therapeutic Index
(HC50 / MIC E. coli)

Clinical Verdict

Native Maximin H2 > 100 > 25 Safe Candidate

Maximin H1 ~ 20 ~ 10 Toxic

Analogue H2-M8L > 100 > 50 Optimized Lead

Melittin (Bee Venom) < 1.0 < 0.1 Too Toxic

Mechanistic Logic
Maximin H1 is more hydrophobic than H2, leading to stronger hemolysis. Maximin H2 acts via

a "Carpet Mechanism," where peptides coat the membrane surface until a threshold

concentration triggers catastrophic disruption.
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Figure 1: Rational design pathways for optimizing Maximin H2. Replacing Methionine prevents

oxidative inactivation, while D-amino acid incorporation improves selectivity.

Experimental Protocols (Self-Validating Systems)
Solid-Phase Peptide Synthesis (SPPS)
To study Maximin H2 SAR, you must synthesize the peptide with high purity.

Scale: 0.1 mmol

Resin: Rink Amide MBHA (to generate C-terminal amide, crucial for activity).

Chemistry: Fmoc/tBu.

Step-by-Step Workflow:

Swelling: Swell resin in DMF for 30 min.

Deprotection: 20% Piperidine in DMF (2 x 10 min). Validation: UV monitoring of fulvene-

piperidine adduct.

Coupling: 4 eq Fmoc-AA, 4 eq HBTU/HCTU, 8 eq DIEA. Reaction time: 45 min.

Cleavage: TFA/TIS/Water (95:2.5:2.5) for 2 hours.

Precipitation: Cold diethyl ether.
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Purification: RP-HPLC (C18 column), Gradient 5-65% Acetonitrile.

Minimum Inhibitory Concentration (MIC) Assay
This protocol uses a broth microdilution method compliant with CLSI standards.

Inoculum Prep: Grow bacteria to mid-log phase (

). Dilute to

CFU/mL in Mueller-Hinton Broth (MHB).

Peptide Dilution: Prepare serial 2-fold dilutions of Maximin H2 in a 96-well plate (range: 0.5

to 64

M).

Control A: Bacteria + No Peptide (Growth).

Control B: Media only (Sterility).

Incubation: Add 50

L inoculum to 50

L peptide solution. Incubate at 37°C for 18-24h.

Readout: Visual turbidity or Absorbance at 600nm.

Definition: MIC is the lowest concentration showing no visible growth.

Hemolysis Assay (Toxicity Check)
Blood Prep: Wash human RBCs 3x with PBS. Resuspend to 4% (v/v).

Incubation: Mix 100

L RBC suspension with 100

L peptide solution. Incubate 1h at 37°C.
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Controls:

Negative: PBS (0% hemolysis).

Positive: 1% Triton X-100 (100% hemolysis).

Measurement: Centrifuge (1000g, 5 min). Measure OD of supernatant at 540nm

(Hemoglobin release).

Calculation:

Mechanism of Action Visualization
Maximin H2 operates via the Carpet Model, distinct from the Barrel-Stave model used by some

other AMPs.

1. Electrostatic Attraction
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(Peptides cover membrane 'like a carpet')
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Figure 2: The Carpet Model mechanism of Maximin H2.[2] The peptide does not insert

perpendicularly to form a stable pore but rather accumulates on the surface until the membrane

curvature stress causes disintegration.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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